molecular formula C13H17N3O2S2 B6702957 Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate

Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate

Cat. No.: B6702957
M. Wt: 311.4 g/mol
InChI Key: BXLWSSLGEYACJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, a triazole ring, and a methyl ester group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group.

    Thiophene Derivative Preparation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Triazole Ring Formation: The triazole ring is often introduced using a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Esterification: The final esterification step involves reacting the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Amides, esters with different alkyl groups.

Scientific Research Applications

Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-tert-butyl-1,2,3-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate: Similar structure but with a different triazole isomer.

    Ethyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-furan-3-ylacetate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)16-8-14-15-12(16)20-10(11(17)18-4)9-5-6-19-7-9/h5-8,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLWSSLGEYACJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NN=C1SC(C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.